(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

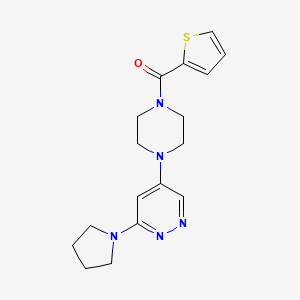

The compound "(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone" features a pyridazine core substituted with a pyrrolidine group at the 6-position, linked to a piperazine ring, and further conjugated to a thiophene-2-yl methanone moiety. This structure combines heterocyclic elements known for their pharmacological relevance, such as the piperazine ring (common in CNS-targeting drugs) and the thiophene group (often associated with improved bioavailability) .

Properties

IUPAC Name |

[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPVOHYJCMTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine and piperazine groups. The thiophene moiety is then attached to complete the synthesis.

Pyridazine Core Synthesis: The pyridazine core can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.

Pyrrolidine and Piperazine Introduction: The pyrrolidine and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.

Thiophene Attachment: The final step involves the coupling of the thiophene moiety to the pyridazine-piperazine intermediate, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The piperazine and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural elements of the target compound with its analogs:

Key Observations :

- Core Heterocycle : The pyridazine core in the target compound is replaced with pyrimidine in and benzene in , altering electronic properties and binding affinity.

- Substituent Effects: The pyrrolidin-1-yl group on pyridazine (target compound) vs.

- Thiophene vs. Furan : The thiophene-2-yl group in the target compound and offers enhanced π-stacking compared to furan in , which may influence membrane permeability .

Physicochemical and Pharmacological Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

- Molecular Weight and LogP: The target compound (estimated MW ~385) is heavier than (4-(4-nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone (MW 317.37, ) but lighter than furan-containing analogs (e.g., MW 326.27 in ).

- Biological Activity: Piperazine-thiophene conjugates in exhibited anti-tubercular activity (e.g., compound 21: predicted pIC50 7.36), suggesting the target compound may share similar mechanisms .

Biological Activity

The compound (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone , also referred to by its CAS number 1797330-21-2, is a novel organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyridazine ring. Subsequent steps include the introduction of piperazine and thiophene rings through nucleophilic substitution and cyclization reactions. Reaction conditions often require specific catalysts and controlled temperatures to achieve high yields and purity .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Below are key findings related to its biological properties.

Pharmacological Properties

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

- Analgesic Activity : In animal models, this compound demonstrated analgesic properties comparable to standard analgesics. It was tested in a formalin-induced pain model where it significantly reduced pain responses at various doses .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects against oxidative stress-induced neuronal damage. It was shown to inhibit acetylcholinesterase (AChE) activity, which is relevant for conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- In Vivo Studies : A study conducted on Wistar rats assessed the compound's effects on cognitive functions and memory retention. The results indicated improved memory performance in treated groups compared to controls, suggesting potential benefits in neurodegenerative conditions .

- In Vitro Cytotoxicity : The cytotoxic effects of the compound were evaluated against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated moderate cytotoxicity, warranting further investigation into its anticancer properties .

- Comparative Analysis with Analogues : Research comparing this compound with structurally similar analogues revealed that modifications in the thiophene ring significantly influenced biological activity. For instance, replacing thiophene with furan resulted in decreased potency against specific kinases involved in cancer proliferation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O |

| Molecular Weight | 338.4 g/mol |

| Anti-inflammatory IC50 | 15 µM |

| Analgesic ED50 | 10 mg/kg |

| Neuroprotective AChE Inhibition | 50% inhibition at 5 µM |

Q & A

Basic: What are the optimal synthetic routes for preparing (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for structurally similar piperazine-thiophene hybrids. Key steps include:

- Coupling Reactions : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrrolidinyl-pyridazine moiety to the piperazine core. For example, describes a synthesis involving DCM as a solvent and triethylamine (TEA) as a base for sulfonylation of piperazine derivatives, achieving a 73% yield .

- Thiophene Functionalization : Introduce the thiophen-2-yl methanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. highlights nitro group reduction and substitution reactions on heterocyclic cores, which can guide functionalization .

- Optimization : Monitor reaction progress via TLC (Rf = 0.3, as in ) and adjust temperature/pH to minimize byproducts. Use column chromatography (e.g., ethyl acetate/hexane gradients) for purification .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, validated piperazine-thiophene coupling via distinct aromatic proton shifts (δ 6.8–7.2 ppm) and carbonyl signals (δ 165–170 ppm) .

- HRMS : Confirm molecular weight (e.g., used HRMS with <5 ppm error) .

- Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) with retention index calibration (see for Kovacs indices) to assess purity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Identification : Review SDS data for analogous compounds. and emphasize risks of skin/eye irritation (H315, H319) and recommend PPE (gloves, goggles) .

- Storage : Store at 2–8°C in airtight containers under nitrogen (per ) to prevent degradation .

- Emergency Protocols : Use sodium bicarbonate for acid spills () and consult emergency contacts listed in SDS (e.g., : 1-800-633-8253) .

Advanced: How can molecular docking studies be designed to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Target Selection : Prioritize kinases with known thiophene/pyridazine interactions (e.g., EGFR or JAK2).

- Docking Software : Use AutoDock Vina or Schrödinger Suite. provides a framework for docking scores, where compounds with ΔG < -7 kcal/mol showed promising activity (e.g., entry 21: -7.3673 kcal/mol) .

- Validation : Compare docking poses with crystallographic data (e.g., ’s PDB ligand interactions) and validate via MD simulations (100 ns trajectories) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Data Normalization : Standardize assay conditions (e.g., IC50 values in vary due to cell line differences). Use a common cell line (e.g., HEK293) for cross-study comparisons .

- Substituent Scanning : Modify the pyrrolidinyl group () or thiophene position () to isolate key pharmacophores. For example, showed that methylpiperazine derivatives (entry 24) had higher activity than furan-substituted analogs (entry 22) .

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) as in to identify significant trends .

Advanced: How can researchers address discrepancies in solubility data across different experimental setups?

Methodological Answer:

- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 4–9). used DCM for reactions but switched to methanol for crystallization .

- Surfactant Use : Incorporate poloxamers or cyclodextrins ( ) to enhance aqueous solubility without altering bioactivity .

- Quantitative Analysis : Measure solubility via UV-Vis (λmax ~280 nm for thiophene derivatives) and compare with computational predictions (e.g., LogP values from ) .

Basic: What chromatographic methods are suitable for purity assessment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.